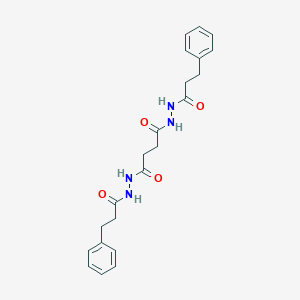![molecular formula C22H19N5O B464351 6-amino-4-(9-ethyl-9H-carbazol-3-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 315249-19-5](/img/structure/B464351.png)
6-amino-4-(9-ethyl-9H-carbazol-3-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-amino-4-(9-ethyl-9H-carbazol-3-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds
Wirkmechanismus
Target of Action
The primary targets of the compound are yet to be identified. The compound is a derivative of carbazole, which is known to interact with various biological targets . .
Mode of Action
Carbazole derivatives are known to interact with their targets through various mechanisms, including binding to active sites, inducing conformational changes, and modulating signal transduction pathways .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Carbazole derivatives have been found to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
Carbazole derivatives are generally known for their good bioavailability . The compound’s molecular weight (369.419 Da ) suggests it may have favorable pharmacokinetic properties, as molecules under 500 Da typically have better absorption and distribution .
Result of Action
The specific molecular and cellular effects of this compound’s action are currently unknown. Carbazole derivatives have been associated with a variety of biological effects, including antiviral, anti-inflammatory, and anticancer activities .
Biochemische Analyse
Biochemical Properties
It is known that the compound has a molecular weight of 210.27 . It is soluble in chloroform and slightly soluble in methanol . The compound has a melting point of 85-88°C and a boiling point of 355°C .
Molecular Mechanism
It is known that the compound has a high affinity for multiple receptors , suggesting that it may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-4-(9-ethyl-9H-carbazol-3-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of 9-ethyl-9H-carbazole: This can be achieved by reacting carbazole with bromoethane in the presence of a base such as potassium hydroxide.
Synthesis of 9-ethyl-9H-carbazol-3-carbaldehyde: The 9-ethyl-9H-carbazole is then treated with phosphorus oxychloride and N,N-dimethylformamide under reflux conditions to obtain the aldehyde.
Cyclization and Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
6-amino-4-(9-ethyl-9H-carbazol-3-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Antimicrobial Agents: Exhibits antimicrobial properties against various pathogens.
Anticancer Research: Studied for its potential anticancer activity.
Medicine
Drug Development: Investigated as a lead compound for the development of new pharmaceuticals.
Industry
Materials Science: Used in the development of optoelectronic materials and polymers.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-amino-4-(9H-carbazol-3-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile: Lacks the ethyl group at the 9-position of the carbazole moiety.
4-(9-ethyl-9H-carbazol-3-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile: Lacks the amino group at the 6-position.
Uniqueness
The presence of the ethyl group at the 9-position of the carbazole moiety and the amino group at the 6-position of the pyrano[2,3-c]pyrazole core makes 6-amino-4-(9-ethyl-9H-carbazol-3-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile unique
Eigenschaften
IUPAC Name |
6-amino-4-(9-ethylcarbazol-3-yl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O/c1-3-27-17-7-5-4-6-14(17)15-10-13(8-9-18(15)27)20-16(11-23)21(24)28-22-19(20)12(2)25-26-22/h4-10,20H,3,24H2,1-2H3,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCNWFQCWFDSMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C3C(=C(OC4=NNC(=C34)C)N)C#N)C5=CC=CC=C51 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2,2-diphenylacetamide](/img/structure/B464314.png)
![Methyl 4-{[(2-naphthyloxy)acetyl]amino}benzoate](/img/structure/B464315.png)
![2-({[4-(4-Morpholinylsulfonyl)phenyl]imino}methyl)phenol](/img/structure/B464321.png)
![2-Methoxy-6-({[4-(4-morpholinylsulfonyl)phenyl]imino}methyl)phenol](/img/structure/B464327.png)
![N-[4-(morpholin-4-ylsulfonyl)phenyl]-2,2-diphenylacetamide](/img/structure/B464328.png)
![2-bromo-N'-[(4-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B464336.png)
![4-Oxo-4-[N'-(thiophene-2-carbonyl)-hydrazino]-butyric acid](/img/structure/B464341.png)
![2-(4-chlorophenoxy)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B464356.png)
![Methyl 4-({4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}amino)-4-oxobutanoate](/img/structure/B464364.png)
![3-chloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1-benzothiophene-2-carboxamide](/img/structure/B464365.png)
![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-2-(2-naphthyloxy)acetamide](/img/structure/B464369.png)
![N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}furan-2-carboxamide](/img/structure/B464373.png)
